2-Chloro-3-iodo-5-nitropyridine
Overview
Description
2-Chloro-3-iodo-5-nitropyridine is an important pyridine derivative . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular formula of this compound is C5H2ClIN2O2 . Its molecular weight is 284.44 . The structure of the molecule can be represented by the SMILES string [O-]N+c1cnc(Cl)c(I)c1 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 102-106 °C . Its empirical formula is C5H2ClIN2O2 and it has a molecular weight of 284.44 .Scientific Research Applications
Structural Analysis
The structural characteristics of related nitropyridine compounds have been extensively studied. For instance, Haynes and Pett (2007) focused on the reaction of 2-chloro-3-nitropyridine with hydroxide ions, revealing details about the intermediates formed during ring-opening reactions. They utilized NMR and X-ray crystallography to understand the transition from the pseudo-cis to the pseudo-trans form of the intermediate, which provides insights into the molecular behavior of such compounds Haynes & Pett, 2007.
Crystallography and Spectroscopy
The study by Ban-Oganowska et al. (2001) provided a comprehensive analysis of the crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, a compound similar to 2-Chloro-3-iodo-5-nitropyridine. This research sheds light on the molecular conformation and crystal packing of such compounds, using techniques like X-ray crystallography and vibrational spectroscopy Ban-Oganowska et al., 2001.
Synthesis and Optical Properties
Jukić et al. (2010) delved into the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, providing insights into the solid-state structure, vibrational properties, and optical characteristics of this class of compounds. This study, involving methods like X-ray analysis, IR, NMR, and fluorescence spectroscopy, contributes to understanding the synthesis and behavior of related nitropyridine compounds Jukić et al., 2010.
Molecular and Electronic Properties
The work by Velraj, Soundharam, and Sridevi (2015) examined the molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of 2-chloro-4-nitropyridine and its derivatives. Their use of density functional theory (DFT) and natural bond orbital (NBO) analysis provides a deep understanding of the molecular and electronic properties of these compounds, which is relevant for comprehending the behavior of this compound Velraj et al., 2015.
Safety and Hazards
2-Chloro-3-iodo-5-nitropyridine is classified as Acute Tox. 4 Oral, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Respiratory system, H335 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
While specific future directions for 2-Chloro-3-iodo-5-nitropyridine are not mentioned in the search results, it is noted that 5-Chloro-2-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . This suggests potential future directions for similar compounds like this compound.
Properties
IUPAC Name |
2-chloro-3-iodo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMMEUQAQSZVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456729 | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-60-0 | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25391-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25391-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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